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Compound of Interest

Compound Name: Bicinchoninic acid disodium salt

Cat. No.: B1667841 Get Quote

Technical Support Center: BCA Protein Assay
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using the Bicinchoninic

Acid (BCA) assay, with a focus on handling samples with unknown protein concentrations.

Frequently Asked Questions (FAQs)
Q1: What is the first step when dealing with a protein sample of completely unknown

concentration?

A1: The recommended first step is to perform a series of dilutions of your unknown sample to

ensure that at least one of the dilutions falls within the linear range of your BCA assay's

standard curve.[1][2] It is also crucial to run these dilutions in triplicate to ensure the

repeatability of the assay.[3]

Q2: How should I prepare dilutions for my unknown sample?

A2: A common practice is to prepare serial dilutions. For example, you can prepare 1:5 and

1:10 dilutions to start.[3] Depending on the expected concentration, you may need to perform a

broader range of dilutions (e.g., from 1:2 to 1:100). Always use the same buffer for diluting your

samples as you used for preparing your protein standards to avoid buffer-related interference.

[3][4]
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Q3: My sample's absorbance reading is higher than the highest standard on my curve. What

should I do?

A3: If your sample's absorbance is above the highest point of your standard curve, the

concentration is too high to be accurately determined. You will need to further dilute your

sample and repeat the assay. For instance, if a 1:10 dilution was too concentrated, you could

try a 1:50 or 1:100 dilution.

Q4: My sample's absorbance reading is very low or close to the blank. What does this mean?

A4: A low absorbance reading suggests that the protein concentration in your sample is very

low, potentially below the detection limit of the standard BCA assay.[5] In this case, you can try

a less diluted sample (e.g., a 1:2 dilution or the neat sample). If the concentration is still too

low, you may need to concentrate your protein sample using methods like ultrafiltration or

precipitation before performing the assay.[5][6]

Q5: How do I calculate the original concentration of my unknown sample from a diluted

sample?

A5: Once you have a reliable absorbance reading for a dilution that falls within the standard

curve, you can determine its concentration from the curve's equation.[7][8] To find the

concentration of your original, undiluted sample, you must multiply the concentration of the

diluted sample by the dilution factor. For example, if a 1:10 dilution gave a concentration of 150

µg/mL, the original sample concentration is 150 µg/mL * 10 = 1500 µg/mL.[9]
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Issue Possible Cause Solution

All unknown sample

absorbances are too high

The protein concentration is

too high for the assay's linear

range.

Prepare a wider and higher

range of serial dilutions (e.g.,

1:20, 1:50, 1:100) and re-

assay.

All unknown sample

absorbances are too low

The protein concentration is

below the detection limit of the

assay.

Use a more concentrated (less

diluted) sample. If necessary,

concentrate the original

sample before the assay.[5]

Consider increasing the

incubation time or temperature

to enhance signal, but be

aware this may decrease the

dynamic range.[10]

High variability between

replicates

Pipetting errors or inadequate

mixing of the sample or

reagents.

Ensure accurate pipetting and

thorough mixing of samples

and the BCA working reagent

in each well.[10]

Unexpected color development

in the blank

Contamination of the buffer or

reagents.

Use fresh, high-quality

reagents and buffers. Ensure

that the buffer used for the

blank and standards is the

same as the sample buffer to

account for any background

interference.[11]

Non-linear standard curve

Errors in standard preparation,

incorrect wavelength

measurement, or presence of

interfering substances.

Prepare fresh standards

carefully. Verify the plate

reader is set to the correct

wavelength (around 562 nm).

[11][12] If interfering

substances are suspected,

they may need to be removed

through dialysis, desalting, or

precipitation.[4][6][13]
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Experimental Protocol: BCA Assay for Samples of
Unknown Concentration
This protocol outlines the key steps for determining the concentration of protein in an unknown

sample using a microplate-based BCA assay.

1. Preparation of BSA Standards and Working Reagent:

BSA Standards: Prepare a series of Bovine Serum Albumin (BSA) standards with known

concentrations, typically ranging from 2000 µg/mL down to 25 µg/mL, plus a blank (0 µg/mL)

containing only the dilution buffer.[14] It is recommended to prepare these standards in the

same buffer as your unknown samples.

Working Reagent (WR): Prepare the BCA working reagent by mixing 50 parts of BCA

Reagent A with 1 part of BCA Reagent B.[9][12][15] The solution should initially appear turbid

but will become a clear green solution upon mixing.[12][15] Prepare a sufficient volume for all

your standards and samples.

2. Preparation of Unknown Sample Dilutions:

Based on any preliminary information about your sample, prepare a series of dilutions. A

good starting point for a completely unknown sample is to prepare 1:5, 1:10, and 1:20

dilutions.

Use the same high-quality buffer for dilutions as used for the BSA standards.

3. Assay Procedure (Microplate Format):

Pipette 25 µL of each standard and each unknown sample dilution into separate wells of a

96-well microplate.[9][15] It is critical to run each standard and unknown dilution in triplicate.

Add 200 µL of the prepared BCA Working Reagent to each well.[7][11][15]

Mix the plate thoroughly on a plate shaker for 30 seconds.[15]

Cover the plate and incubate at 37°C for 30 minutes.[11][12][15]
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After incubation, cool the plate to room temperature.[11]

Measure the absorbance at or near 562 nm using a microplate reader.[1][11][12]

4. Data Analysis:

Subtract the average absorbance of the blank replicates from the absorbance of all other

standard and unknown sample replicates.[12][14]

Plot the average blank-corrected absorbance for each BSA standard against its known

concentration to generate a standard curve.[7][12]

Use the equation of the linear regression line from your standard curve to determine the

protein concentration of your unknown sample dilutions that fall within the linear range of the

assay.[7][8]

Calculate the concentration of the original, undiluted sample by multiplying the determined

concentration of the dilution by the dilution factor.

Dilution Strategy Summary
Scenario Suggested Initial Dilutions Rationale

Completely Unknown

Concentration
1:5, 1:10, 1:20, 1:50

Covers a broad range to

increase the likelihood of

obtaining a reading within the

standard curve.

Expected High Concentration

(e.g., purified protein)
1:20, 1:50, 1:100

Prevents absorbance values

from exceeding the upper limit

of the assay.

Expected Low Concentration

(e.g., cell lysate)
Neat (undiluted), 1:2, 1:5

Maximizes the signal to ensure

it is within the detectable range

of the assay.
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Caption: Workflow for determining protein concentration of unknown samples using the BCA

assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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